Aminoacetonitrile bisulfate

Synthetic Chemistry Chemical Storage Process Safety

Select the bisulfate salt for reproducible, high-yield syntheses. Unlike the unstable free base (CAS 540-61-4), this crystalline solid delivers a precise 1:1 amine-to-counter-ion ratio—ideal for in situ generation of aminoacetonitrile. At ≥98% purity, it minimizes side reactions in glycine hydrolysis, imidazole/thiazole/pyrazine cyclizations, and anthelmintic SAR campaigns. Choose this form over HCl or sulfate (2:1) salts to avoid counter-ion interference and ensure consistent stoichiometry in your process chemistry workflow.

Molecular Formula C2H6N2O4S
Molecular Weight 154.15 g/mol
CAS No. 151-63-3
Cat. No. B086804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoacetonitrile bisulfate
CAS151-63-3
Molecular FormulaC2H6N2O4S
Molecular Weight154.15 g/mol
Structural Identifiers
SMILESC(C#N)[NH3+].OS(=O)(=O)[O-]
InChIInChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)
InChIKeyGTGIXCPOLMWQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminoacetonitrile Bisulfate (CAS 151-63-3): A Stable Salt for Heterocycle Synthesis and Anthelmintic Research


Aminoacetonitrile bisulfate (CAS 151-63-3) is the sulfuric acid salt of aminoacetonitrile (H₂NCH₂CN), a simple yet strategically important bifunctional C2-building block [1]. The parent free base is a colorless liquid known for its intrinsic instability at room temperature due to the incompatibility of its amine nucleophile and nitrile electrophile [2]. To address this, the compound is predominantly supplied and utilized as a stabilized salt. The bisulfate form exists as a crystalline solid, providing a practical and safer alternative for handling, storage, and precise stoichiometric application in synthetic chemistry and pharmaceutical research, where it serves as a key intermediate for nitrogen-containing heterocycles, glycine, and certain anthelmintic agents .

Critical Differentiators for Aminoacetonitrile Bisulfate Procurement: Stability, Safety, and Purity Standards


The simple name "aminoacetonitrile" masks critical differences in chemical stability and purity that can derail a synthesis or lead to inconsistent biological results. The free base form (CAS 540-61-4) is notoriously unstable at room temperature, requiring immediate use or complex handling [1]. This makes it an impractical choice for most research and industrial workflows. In contrast, the salt forms are the preferred surrogates, but not all salts are equal. The hydrochloride salt (CAS 6011-14-9) and sulfate salt (2:1, CAS 5466-22-8) offer stability but may introduce different counter-ion effects in reactions or have lower commercially available purity thresholds [2]. For instance, the sulfate (2:1) salt has a higher melting point (160°C dec.) and may require different work-up procedures than the bisulfate . Furthermore, varying purity levels (e.g., 95% vs. 98%) can directly impact the yield and purity of downstream products like glycine or pharmaceutical intermediates, where even small impurities can be problematic . Selecting the optimal salt form and purity grade is not a generic decision; it is a critical parameter that directly affects experimental reproducibility and process economics.

Aminoacetonitrile Bisulfate vs. Comparators: A Quantitative Procurement Evidence Guide


Solid-State Stability Advantage Over the Unstable Free Base (CAS 540-61-4)

The free base of aminoacetonitrile is an unstable liquid that decomposes at room temperature, whereas the bisulfate salt is a stable, crystalline solid under standard ambient conditions [1]. This transition from a labile liquid to a bench-stable solid is the primary driver for procuring the salt form, significantly simplifying handling and storage logistics.

Synthetic Chemistry Chemical Storage Process Safety

Commercially Available Purity Benchmark vs. Hydrochloride and Sulfate Salts

The bisulfate salt is routinely available with a 98% purity specification from major suppliers like Thermo Fisher Scientific/Acros Organics, a standard that aligns with high-purity synthetic requirements . In contrast, the hydrochloride analog (CAS 6011-14-9) is commonly offered at a 95% minimum purity, which could introduce a greater impurity burden . The sulfate salt (2:1, CAS 5466-22-8) is also available at >98%, but its higher molecular weight (210.21 g/mol) and different stoichiometry (2:1 amine:acid) make it less suitable when a 1:1 molar equivalent is needed .

Chemical Purity Process Chemistry Procurement Specification

Toxicological Profile in Mammalian Models vs. Alternative Salts

The acute oral toxicity of the bisulfate salt is reported with an LDLo of 100 mg/kg in rats . This value is consistent with the toxicity data for the sulfate (2:1) salt, which also lists an LDLo of 100 mg/kg . This indicates that the acute toxicity hazard is comparable across these salt forms and is primarily driven by the aminoacetonitrile moiety, not the counter-ion.

Toxicology Safety Assessment Occupational Health

Optimized Use-Cases for Aminoacetonitrile Bisulfate Based on Quantitative Differentiation


Synthesis of Glycine and Other Amino Acids

The bisulfate salt is a convenient precursor for glycine via hydrolysis. Its stability and 1:1 molar ratio of amine to counter-ion make it an ideal, storable reagent for generating a precise equivalent of aminoacetonitrile in situ. The 98% purity ensures high conversion rates and minimizes purification challenges for the final amino acid product .

Building Block for Nitrogen-Containing Heterocycles

Aminoacetonitrile is a bifunctional molecule capable of participating in cyclization reactions to form various heterocycles like imidazoles, thiazoles, and pyrazines . The solid, stable bisulfate form [1] allows for easier and safer addition to these sensitive reactions compared to the unstable free base, leading to more consistent yields and cleaner reaction profiles .

Anthelmintic Drug Discovery and Development

Aminoacetonitrile derivatives (AADs) are a well-known class of anthelmintics that act as nematode-specific acetylcholine agonists . The bisulfate salt serves as a key starting material for synthesizing these complex molecules. The use of a high-purity, stable salt is critical for generating reliable structure-activity relationship (SAR) data and ensuring the synthesis of potent, impurity-free drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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